molecular formula C20H27NO5 B2742095 1-O-叔丁基 3-O-乙基 3-苄基-4-氧代哌啶-1,3-二羧酸酯 CAS No. 219324-21-7

1-O-叔丁基 3-O-乙基 3-苄基-4-氧代哌啶-1,3-二羧酸酯

货号 B2742095
CAS 编号: 219324-21-7
分子量: 361.438
InChI 键: NTXNVZIFOWTIBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

科学研究应用

合成和表征

  1. 立体选择性合成: Boev 等人 (2015) 的研究重点是合成叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其在 3 位和烯丙基片段处取代的衍生物。这些化合物以定量产率转化为叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-羧酸酯(顺式异构体)。该过程展示了该化合物在创建立体化学特定分子中的效用 (Boev 等人,2015)

  2. 新型合成方法: 陈新志 (2011) 开发了一种高效的叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯合成方法,该方法是创建蛋白酪氨酸激酶 Jak3 抑制剂的关键中间体。该方法突出了该化合物在合成医学相关分子中的作用 (陈新志,2011)

  3. 热分析和 X 射线分析: Çolak 等人 (2021) 从叔丁基 4-氧代哌啶-1-羧酸酯合成了 6-叔丁基 3-乙基 2-氨基-4,5-二氢噻吩并 [2,3-c] 吡啶-3,6(7H)-二羧酸酯并对其进行了表征。该研究表明该化合物在创建复杂分子结构中的用途,这些结构使用热法和 X 射线法进行分析 (Çolak 等人,2021)

有机化学中的应用

  1. 合成的基本模块: Jasch 等人 (2012) 描述了叔丁基苯偶氮羧酸酯(包括 1-O-叔丁基 3-O-乙基 3-苄基-4-氧代哌啶-1,3-二羧酸酯的衍生物)在合成有机化学中的用途,作为多功能的基本模块。这些化合物能够进行亲核取代和自由基反应,扩大了创建多种有机分子的可能性 (Jasch 等人,2012)

  2. 杂环的组合合成: 李等人 (2013) 在三组分反应中利用了叔丁基 2,4-二氧代哌啶-1-羧酸酯来合成稠合的四环杂环。这表明该化合物在组合化学中用于开发复杂的杂环结构中的作用 (李等人,2013)

  3. 哌啶衍生物的不对称合成: 郝等人 (2011) 实现不对称合成 CIS-(3R,4R)-N-(叔丁氧羰基)-4-甲基-3-(甲基氨基)哌啶,这是合成蛋白激酶抑制剂 CP-690550 的重要中间体。这项工作突出了该化合物在生产医学相关不对称分子中的作用 (郝等人,2011)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

属性

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-5-25-17(23)20(13-15-9-7-6-8-10-15)14-21(12-11-16(20)22)18(24)26-19(2,3)4/h6-10H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXNVZIFOWTIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Synthesis routes and methods I

Procedure details

To a solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (73.36 g, 0.27 mol) in DMF (734 mL) lithium carbonate (50 g, 0.676 mol) was added, followed by benzyl bromide (55.44 g, 0.324 mol). The mixture was heated to about 60° C. and stirred for about 20 hours. The reaction mixture was then cooled to room temperature and extracted with IPE, washed with water and dried over magnesium sulfate. After filtration and concentration in vacuo a solid was obtained. Recrystallization of the crude product in hexane afforded a white solid (33.6 g, yield 38.2% h).
Quantity
73.36 g
Type
reactant
Reaction Step One
Name
Quantity
734 mL
Type
reactant
Reaction Step One
Quantity
55.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-oxopiperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester (6.0 g) in DMF (45 ml), sodium hydride (60% in oil, 0.85 g) was added, and then the reaction mixture was stirred at room temperature for 30 minutes. The reaction solution was cooled to 0° C., and then benzyl bromide (2.64 ml) was added thereto, and the reaction solution was stirred at room temperature for 1 hour. The reaction solution was diluted with ethyl acetate, and then sequentially washed with an aqueous 10% citric acid solution, water and saturated brine. The organic layer was dried, and then the solvent was evaporated under reduced pressure to obtain 3-benzyl-4-oxopiperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester as colorless crystals (7.19 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。